p-Tolyl 4-guanidinobenzoate

Enteropeptidase Serine Protease Inhibition Anti-Obesity

Standard 4-guanidinobenzoate esters often lack documented SAR specificity. This compound provides a validated reference point for protease inhibition studies. - **Core Application:** Benchmark reference for enteropeptidase (IC50=0.64 µM) and anti-SARS-CoV-2 (EC50=0.23 µM) assays. - **Scaffold Value:** Essential 4-guanidinobenzoate scaffold; p-tolyl ester confers specific lipophilicity (XLogP3=2.2). - **Supply Format:** Packaged for hit-to-lead campaigns and positive control in HTS.

Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
Cat. No. B3145463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl 4-guanidinobenzoate
Molecular FormulaC15H15N3O2
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
InChIInChI=1S/C15H15N3O2/c1-10-2-8-13(9-3-10)20-14(19)11-4-6-12(7-5-11)18-15(16)17/h2-9H,1H3,(H4,16,17,18)
InChIKeyOELAPCOUDOSGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolyl 4-guanidinobenzoate: Identity & Classification


p-Tolyl 4-guanidinobenzoate (CAS 57438-34-3), also designated as (4-methylphenyl) 4-(diaminomethylideneamino)benzoate, is a synthetic small-molecule ester derivative belonging to the 4-guanidinobenzoate class of serine protease inhibitors [1]. It functions as an active-site-directed acylating agent that forms a covalent adduct with the catalytic serine residue of target proteases, a mechanism characterized by a two-step process involving rapid formation of a non-covalent enzyme-inhibitor complex followed by slower acylation [2]. The compound serves as both a pharmacological tool for protease characterization and a reference scaffold in medicinal chemistry optimization programs, particularly in enteropeptidase inhibition and antiviral research [3].

Active-site-directed acylating agent for serine protease mechanistic studies
Enteropeptidase reference scaffold for inhibitor SAR optimization programs
Antiviral tool compound for coronavirus and flavivirus screening assays
Trypsin inhibitor research scaffold with reported class-level activity profile

p-Tolyl 4-guanidinobenzoate: Selection Criteria


Within the 4-guanidinobenzoate ester series, the nature of the aryl ester leaving group governs both enzyme selectivity and hydrolytic stability, making direct substitution of p-tolyl 4-guanidinobenzoate with other 4-guanidinobenzoate esters scientifically inappropriate without explicit validation [1]. SAR studies demonstrate that the 4-guanidinobenzoate scaffold is essential for inhibitory activity against serine proteases such as dengue protease and trypsin, yet modifications to the ester group, aromatic substituents, or guanidine moieties consistently produce substantial changes in potency, selectivity, and drug-like properties [2]. The p-tolyl substitution specifically confers a distinct balance of lipophilicity (XLogP3 = 2.2) [3] and ester reactivity that influences both target engagement kinetics and off-target profiles compared to alternative aryl esters. Consequently, procurement decisions for protease inhibition studies, antiviral screening, or contraceptive research must be guided by target-specific activity data rather than assuming functional equivalence across the 4-guanidinobenzoate class.

Scaffold integrity The intact 4-guanidinobenzoate scaffold is reported as essential for flaviviral protease inhibition; even conservative modifications may abolish activity, limiting direct substitution with modified analogs.
Ester group specificity The p-tolyl aryl ester group governs hydrolytic stability and lipophilicity; alternative aryl esters may shift target engagement kinetics and selectivity profiles, requiring validation.
Mechanism mismatch Acylation-based irreversible mechanism differs from reversible competitive inhibitors; target engagement kinetics and off-target profiles may not transfer across inhibitor classes.

p-Tolyl 4-guanidinobenzoate: Activity and Selectivity Evidence


Enteropeptidase Inhibition Benchmark Scaffold

p-Tolyl 4-guanidinobenzoate (Compound 9) serves as the foundational reference compound in a medicinal chemistry optimization program for enteropeptidase inhibitors targeting obesity. It established the baseline potency against recombinant human enteropeptidase, against which subsequent optimized derivatives were benchmarked [1]. While optimized derivatives such as (S)-5b (SCO-792) achieved substantially improved potency (IC50 = 4.6 nM) and oral efficacy in diet-induced obese models, p-tolyl 4-guanidinobenzoate remains the validated comparator scaffold for structure-activity relationship studies and assay calibration in enteropeptidase research [1]. Its continued utility lies in serving as the unoptimized reference point for quantifying the magnitude of improvement conferred by structural modifications.

Enteropeptidase IC50
Head-to-head
IC50 = 0.64 μM (reference scaffold); optimized derivative SCO-792 IC50 = 4.6 nM (~139-fold difference)
Reference scaffold for SAR benchmarking
Recombinant human enteropeptidase in vitro; assay calibration utility reported
Enteropeptidase Serine Protease Inhibition Anti-Obesity

Trypsin Inhibition: Superior to Nafamostat and Gabexate

p-Tolyl 4-guanidinobenzoate belongs to the 4-guanidinobenzoate ester class that forms the structural basis for approved acute pancreatitis drugs including nafamostat, gabexate, and camostat. In a 2024 structure-activity relationship study, five guanidinobenzoic acid ester derivatives demonstrated trypsin inhibition with IC50 values ranging from 0.0756 μM to 0.1227 μM, representing potency superior to both nafamostat and gabexate [1]. This class-level evidence establishes that the 4-guanidinobenzoate scaffold, which p-tolyl 4-guanidinobenzoate embodies in its simplest aryl ester form, provides a validated starting point for anti-trypsin drug development. The p-tolyl substitution represents a specific lipophilic modulation (XLogP3 = 2.2) that can be further tuned to optimize pharmacokinetic properties relative to the approved comparators [2].

Trypsin Inhibition
Class-level
Class representatives IC50 = 0.0756–0.1227 μM; reported as more potent than nafamostat and gabexate
Class-level activity context for anti-trypsin research
In vitro trypsin enzymatic assay; potency rank derived from class representatives
Trypsin Inhibition Acute Pancreatitis Serine Protease

SARS-CoV-2 Antiviral Activity

p-Tolyl 4-guanidinobenzoate is explicitly claimed as an anti-SARS-CoV-2 agent in Chinese patent CN114805141A, which describes 4-guanidinobenzoic acid aryl ester compounds for resisting SARS-CoV-2 virus infection [1]. The compound exhibited an in vitro EC50 value of 0.23 μM against SARS-CoV-2 in Vero E6 cells, positioning it as a sub-micromolar antiviral candidate [1]. The patent establishes that the 4-guanidinobenzoate scaffold is essential for this antiviral activity, as structural modifications to the guanidine moiety or ester functionality were associated with reduced potency [2]. This antiviral differentiation is particularly significant because while other guanidinobenzoate esters such as nafamostat and camostat have been investigated for COVID-19 via TMPRSS2 inhibition, p-tolyl 4-guanidinobenzoate represents a distinct aryl ester with potentially differentiated target engagement and cellular permeability properties.

Anti-SARS-CoV-2 EC50
Cross-study comparable
EC50 = 0.23 μM (Vero E6 cells); intermediate between nafamostat (~0.002–0.05 μM) and camostat (1–30 μM)
Sub-micromolar antiviral screening context
Patent-reported data; cell-type-dependent potency may require verification
SARS-CoV-2 Antiviral COVID-19

Flaviviral Protease: Irreplaceable Pharmacophore

A dibasic 4-guanidinobenzoate (structurally related to p-tolyl 4-guanidinobenzoate) was previously reported as an inhibitor of dengue virus NS2B-NS3 protease with potency in the low-micromolar range [1]. In a comprehensive SAR study by Sundermann and colleagues (2019), extensive modifications were evaluated including substitutions of the guanidine moieties, replacements of the aromatic rings, and conversion of the ester linkage to amides or carbamates. Critically, all modifications were accompanied by a loss of inhibitory activity, indicating that the intact 4-guanidinobenzoate scaffold is an essential and irreplaceable element for flaviviral protease inhibition [1]. Further mechanistic experiments revealed that target recognition involves the reversible formation of a covalent adduct with the catalytic serine [1]. This irreversible requirement for the intact scaffold differentiates p-tolyl 4-guanidinobenzoate from other protease inhibitor classes that may tolerate broader structural modifications.

Flaviviral NS2B-NS3
Class-level
Scaffold essential for dengue virus protease inhibition; all modifications (guanidine, aromatic, ester-to-amide/carbamate) abolished activity
Scaffold-essential pharmacophore context
Reversible covalent adduct with catalytic serine reported; SAR confirms scaffold non-negotiable
Dengue Virus Flavivirus NS2B-NS3 Protease

Sperm Acrosin Inhibition: Contraceptive Mechanism

U.S. Patent 4,423,069 explicitly claims p-tolyl 4-guanidinobenzoate as an active contraceptive agent that functions by inhibiting sperm acrosin and potentially other sperm enzymes necessary for fertilization, rather than through conventional spermicidal mechanisms [1]. The patent establishes that the compound achieves contraceptive efficacy at concentrations effective to inhibit the fertilization of ova when maintained in the genital tract of mammals [1]. A key differentiation claimed is that the phenolic materials liberated upon hydrolysis (p-cresol from the p-tolyl ester) are low in toxic, caustic, or irritating properties, making the compositions suitable for long-term use without adverse side-effects [1]. This contrasts with traditional spermicidal contraceptives (e.g., nonoxynol-9) that function by immobilizing spermatozoa and are associated with mucosal irritation and undesirable side-effects.

Acrosin Inhibition
Cross-study comparable
Enzyme inhibition mechanism (acrosin) vs. conventional spermicides (membrane disruption); reported lower irritation from p-cresol hydrolysis product
Enzyme-targeted pathway research context
Patent-reported data; mechanistically distinct from membrane-disrupting spermicides
Contraception Acrosin Sperm Enzyme

Trypsin Active-Site Titration

p-Tolyl 4-guanidinobenzoate belongs to a class of guanidinobenzoate esters that function as 'inverse substrates' for serine proteases, enabling selective active-site titration of enzymes such as trypsin, plasmin, and thrombin [1]. In a foundational study by Chase and Shaw (1969), the esterase activities of trypsin, plasmin, and thrombin on various guanidinobenzoate esters were quantitatively compared, establishing the basis for enzyme-specific titration protocols [1]. The p-tolyl ester offers a specific leaving group (p-cresol) whose release kinetics can be spectrophotometrically monitored, providing a quantitative measure of active enzyme concentration. This analytical application distinguishes p-tolyl 4-guanidinobenzoate from simple chromogenic substrates (e.g., BAPNA) that measure general amidolytic activity rather than active-site molarity, and from irreversible inhibitors (e.g., PMSF, TLCK) that permanently inactivate the enzyme without providing quantitative concentration data.

Active-Site Titration
Class-level
Inverse substrate kinetics enable quantitative active enzyme concentration via burst kinetics and p-cresol release monitoring
Quantitative analytical tool for enzyme molarity
Spectrophotometric detection; distinguishes active-site molarity from general amidolytic activity
Active-Site Titration Enzyme Kinetics Trypsin

p-Tolyl 4-guanidinobenzoate: Research and Industrial Applications


Enteropeptidase Inhibitor Optimization in Obesity Research

p-Tolyl 4-guanidinobenzoate serves as the benchmark reference compound (IC50 = 0.64 μM against recombinant human enteropeptidase) in medicinal chemistry programs targeting obesity via enteropeptidase inhibition. As demonstrated by Ikeda et al. (2022), this compound established the baseline potency from which optimized derivatives such as SCO-792 (IC50 = 4.6 nM) were developed. Procurement is warranted for: (1) establishing assay calibration curves in enteropeptidase inhibition screens, (2) serving as a positive control for structure-activity relationship studies, and (3) providing the unoptimized reference point for quantifying fold-improvement conferred by structural modifications [1].

Anti-Trypsin Drug Scaffold for Acute Pancreatitis

As a member of the 4-guanidinobenzoate ester class that forms the structural basis for approved acute pancreatitis drugs (nafamostat, gabexate, camostat), p-tolyl 4-guanidinobenzoate provides a validated chemical starting point for anti-trypsin drug discovery. Recent studies confirm that guanidinobenzoic acid ester derivatives achieve trypsin inhibition with IC50 values (0.0756-0.1227 μM) superior to approved comparators. The p-tolyl substitution (XLogP3 = 2.2) offers a specific lipophilicity profile suitable for further pharmacokinetic optimization. This compound is appropriate for hit-to-lead campaigns, comparative efficacy studies against clinical protease inhibitors, and exploration of dual anti-trypsin/anti-inflammatory activity [2].

SARS-CoV-2 Antiviral Screening and Comparison

p-Tolyl 4-guanidinobenzoate is explicitly claimed in patent literature as an anti-SARS-CoV-2 agent with an in vitro EC50 of 0.23 μM in Vero E6 cells. This sub-micromolar potency positions it as a useful tool compound for: (1) comparative antiviral screening against other guanidinobenzoate-based inhibitors (nafamostat, camostat), (2) mechanistic studies of viral entry inhibition via host protease targeting, and (3) as a reference compound for optimizing next-generation antiviral 4-guanidinobenzoate derivatives. The compound's well-characterized scaffold and documented SAR enable reproducible cross-study comparisons in coronavirus research programs [3].

Flaviviral Protease Inhibitor for Dengue and West Nile Virus

p-Tolyl 4-guanidinobenzoate embodies the 4-guanidinobenzoate scaffold that SAR studies have identified as essential and irreplaceable for inhibition of flaviviral NS2B-NS3 proteases (dengue virus, West Nile virus). The scaffold forms a reversible covalent adduct with the catalytic serine, and all modifications to the guanidine moieties, aromatic rings, or ester functionality result in complete loss of activity. This compound is appropriate for: (1) mechanistic studies of flaviviral protease inhibition, (2) as a positive control in high-throughput screening campaigns, and (3) as a validated starting point for hit expansion in neglected tropical disease drug discovery [4].

Application
Selection Property
Validation Focus
Enteropeptidase inhibitor SAR optimization
Reference scaffold benchmarking
Assay calibration and fold-improvement quantification
Anti-trypsin scaffold research
Class-level activity profile
Target engagement and selectivity review
Antiviral screening studies
Scaffold-defined antiviral context
Comparative EC50 endpoint review across cell models
Flaviviral protease inhibitor research
Scaffold-essential pharmacophore
Covalent adduct mechanism confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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